![molecular formula C17H17N3O B4023821 5-benzyl-4-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4023821.png)
5-benzyl-4-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Synthesis Analysis
The synthesis of 5-benzyl-4-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds involves reactions that yield triazole derivatives with specific substituents. One method involves the treatment of amino-triazole thione with dimethoxybenzaldehyde to form a monohydrate compound, demonstrating the versatility of triazole chemistry for creating derivatives with varied substituents (Xu et al., 2006). Additionally, reactions involving amino-triazole with methoxybenzyl-benzaldehyde have been optimized to yield compounds with distinct electronic and structural properties, as demonstrated through density functional theory (DFT) and spectral analysis (H. Medetalibeyoğlu et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including this compound, has been extensively studied. Crystal structure analysis reveals detailed geometric parameters, including bond lengths and angles, that are crucial for understanding the compound's chemical behavior. These studies also highlight the presence of weak hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure and potentially affect the compound's reactivity and physical properties (Gökce et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, demonstrating their reactivity and versatility as chemical intermediates. For instance, the debenzylation of N-benzyl-1,2,3-triazoles using Pd/C and hydrogen showcases the potential for post-synthetic modifications of triazole compounds, enabling the exploration of their chemical properties and applications in different chemical contexts (T. Farooq et al., 2012).
properties
IUPAC Name |
3-benzyl-4-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-6-5-9-15(10-13)12-20-16(18-19-17(20)21)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMJTNMOWRMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NNC2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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